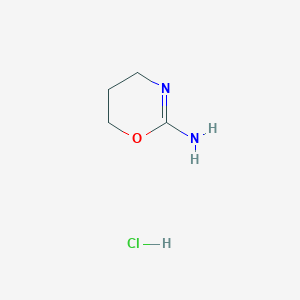

1,3-Oxazinan-2-imine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRHCFTDYXLOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1,3-Oxazinan-2-imine Hydrochloride: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Oxazinan-2-imine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, emphasizing the underlying chemical principles and critical safety considerations, particularly concerning the use of hazardous reagents. Furthermore, a thorough characterization workflow is presented, outlining the application of modern spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—to ensure structural verification and purity assessment of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities.

Introduction: The Rationale for 1,3-Oxazinan-2-imine Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, structures containing the 1,3-oxazinane motif are valued for their conformational pre-organization and potential as bioisosteres for other functional groups. The introduction of an exocyclic imine functionality at the 2-position creates a cyclic guanidine-like moiety, a privileged scaffold known for its diverse biological activities. Chiral 1,3-oxazinan-2-ones, closely related structures, are recognized as valuable intermediates for synthesizing pharmaceutical compounds and amino alcohols.[1][2] The hydrochloride salt of 1,3-Oxazinan-2-imine enhances its stability and aqueous solubility, making it more amenable to handling and biological screening.

This guide moves beyond a simple recitation of steps, focusing on the causality behind the chosen methodology. The synthesis described herein employs a classical yet highly effective cyclization strategy involving 3-aminopropanol and cyanogen bromide. This approach is favored for its reliability and the ready availability of starting materials.

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process: (1) the cyclization of 3-aminopropanol with cyanogen bromide to form the free base, and (2) subsequent salt formation with hydrochloric acid.

Principle and Mechanism

The core of the synthesis is a von Braun-type reaction, which typically involves the reaction of amines with cyanogen bromide.[3][4] In this intramolecular variant, the reaction proceeds through two key mechanistic steps:

-

N-Cyanation: The primary amine of 3-aminopropanol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the formation of an N-cyano intermediate and the displacement of the bromide ion.

-

Intramolecular Cyclization: The terminal hydroxyl group of the N-cyano intermediate then performs a nucleophilic attack on the nitrile carbon. This 6-exo-tet cyclization is entropically favored and results in the formation of the six-membered 1,3-oxazinan-2-imine ring. The reaction is driven by the formation of the stable heterocyclic system.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 3-Aminopropanol | C₃H₉NO | 75.11 | ≥99% | Sigma-Aldrich |

| Cyanogen Bromide | CBrN | 105.92 | ≥97% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 2M in Et₂O | Acros Organics |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥97% | Alfa Aesar |

Detailed Step-by-Step Protocol

The following protocol is a self-validating system. Successful synthesis relies on the strict exclusion of moisture and adherence to safety protocols.

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropanol (1.0 eq) in anhydrous diethyl ether (100 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve cyanogen bromide (1.05 eq) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred solution of 3-aminopropanol over a period of 1 hour. A white precipitate (amine hydrobromide salt) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight (approx. 16 hours).

-

Workup and Extraction: Filter the reaction mixture to remove the precipitate. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Extract the aqueous layers with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-oxazinan-2-imine free base, typically as a viscous oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum to afford the final product, this compound.

Critical Safety Precautions: Handling Cyanogen Bromide

Cyanogen bromide is a highly toxic, corrosive, and moisture-sensitive solid.[5][6][7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8] All manipulations must be performed in a certified chemical fume hood.

| Hazard | Mitigation and PPE | Emergency Procedure |

| High Toxicity | Work in a well-ventilated chemical fume hood. Use a dedicated workspace. Avoid generating dust.[5][9] | Inhalation: Move victim to fresh air immediately and call for emergency medical transport.[8] Administer 100% oxygen if trained.[8] |

| Skin/Eye Contact | Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Natural Rubber, Neoprene).[5][7] Double-gloving is recommended.[9] | Skin: Immediately brush off any solid, remove contaminated clothing, and rinse with copious amounts of water for at least 15 minutes.[5][6] Eyes: Flush with water for at least 15 minutes, holding eyelids open.[5] |

| Reactivity | Store in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[7][9] Contact with acids or water can release highly toxic hydrogen cyanide (HCN) gas.[5][7] | Spills: Evacuate the area. Cover the spill with dry sand or absorbent material. DO NOT use water.[7][8] Decontaminate the area with a hypochlorite solution.[5] |

| Waste Disposal | All contaminated materials (gloves, pipette tips, glassware) must be collected in a specifically designated and labeled hazardous waste container for cyanogen bromide.[5] | Follow institutional guidelines for hazardous waste disposal. |

Characterization of the Final Product

Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The expected data is summarized below.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Weight: 136.58 g/mol [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like D₂O or DMSO-d₆. The protonated imine nitrogen and the amine protons will be exchangeable in D₂O.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.2 | br s | 2H | -C(=NH₂ ⁺)- | Protons on the protonated imine nitrogen, broad due to quadrupole moment of N and exchange. |

| ~8.5 | br s | 1H | -O-C-NH - | Amine proton within the ring. |

| ~4.2 | t | 2H | -CH₂ -O- | Methylene group adjacent to the electron-withdrawing oxygen atom. |

| ~3.4 | t | 2H | -CH₂ -NH- | Methylene group adjacent to the ring nitrogen. |

| ~1.9 | p | 2H | -CH₂-CH₂ -CH₂- | Central methylene group, appears as a pentet due to coupling with adjacent CH₂ groups. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C =N | Imine carbon, highly deshielded. Similar to carbonyl carbons in related oxazinanones.[12] |

| ~65.0 | -C H₂-O- | Carbon adjacent to oxygen. |

| ~40.0 | -C H₂-NH- | Carbon adjacent to nitrogen. |

| ~22.0 | -CH₂-C H₂-CH₂- | Alkane-like central carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups present in the molecule. The sample can be analyzed as a KBr pellet.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3300-3100 | N-H Stretch | -NH₂⁺, -NH- | Strong, broad absorption due to multiple N-H bonds and hydrogen bonding. |

| 2950-2850 | C-H Stretch | Aliphatic CH₂ | Medium to strong, sharp peaks.[13] |

| ~1670 | C=N Stretch | Imine/Amidinium | Strong, sharp peak. The C=N stretch in imines typically appears in the 1690-1640 cm⁻¹ range.[14] |

| ~1250 | C-O Stretch | C-O-C ether | Strong peak. |

| ~1100 | C-N Stretch | Aliphatic amine | Medium intensity peak. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 101.07 | [M+H]⁺ | Mass of the free base (C₄H₈N₂O, MW=100.12) plus a proton. This would be the molecular ion peak. |

| 123.05 | [M+Na]⁺ | Adduct of the free base with sodium. |

The fragmentation pattern would likely involve the loss of small neutral molecules such as ammonia (NH₃) or ethylene (C₂H₄), and cleavage of the oxazinane ring.

Discussion and Field-Proven Insights

-

Choice of Solvent: Diethyl ether is an excellent choice for this reaction as it is unreactive towards the reagents and allows for easy precipitation and isolation of both the intermediate hydrobromide salt and the final hydrochloride product.

-

Stoichiometry: A slight excess of cyanogen bromide is used to ensure complete consumption of the starting 3-aminopropanol.

-

Temperature Control: Maintaining a low temperature during the addition of cyanogen bromide is crucial to control the exothermic reaction and minimize the formation of side products.

-

Troubleshooting: If the final yield is low, ensure all reagents and solvents were rigorously dried, as cyanogen bromide hydrolyzes in the presence of water to inactive species.[15] Incomplete reaction can be addressed by extending the reaction time at room temperature.

-

Alternative Routes: While this method is robust, other synthetic strategies for related 1,3-oxazinanes exist, such as palladium-catalyzed cycloadditions or rearrangements of isoxazolidines.[16] However, for this specific target, the described method offers a direct and efficient pathway.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. By providing a rationale for the experimental choices, a step-by-step protocol, comprehensive characterization data, and critical safety information, this document serves as an authoritative resource for chemists. The successful application of this methodology will enable researchers to access this valuable heterocyclic scaffold for further investigation in drug discovery and chemical biology.

References

-

Cyanogen Bromide - in.nau.edu. (n.d.). Retrieved from [Link]

-

Cyanogen bromide - PENTA. (2025-03-31). Retrieved from [Link]

-

Common Name: CYANOGEN BROMIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Retrieved from [Link]

-

Cyanogenbromide-506-68-3.docx - University of Georgia Office of Research. (n.d.). Retrieved from [Link]

-

Catalysis Science & Technology. (2013-09-17). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

-

Catalysis Science & Technology. (2013-09-17). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Retrieved from [Link]

-

PMC - NIH. (2020-12-22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR of synthesized imine compounds | Download Scientific Diagram. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1,3-Oxazinan-2-one. Retrieved from [Link]

-

ACS Publications. (n.d.). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2012-02-25). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021-01-01). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. (n.d.). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

-

Journal of The Chemical Society of Pakistan. (2010-12-18). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025-08-06). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

-

Semantic Scholar. (2021-02-27). Journal of Material Sciences & Manufacturing Research. Retrieved from [Link]

- Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.

-

ACS Figshare. (n.d.). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Cyanogen bromide. Retrieved from [Link]

- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.

Sources

- 1. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. in.nau.edu [in.nau.edu]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. nj.gov [nj.gov]

- 8. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. research.uga.edu [research.uga.edu]

- 10. This compound | C4H9ClN2O | CID 91623494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C4H9ClN2O | CID 91623494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 16. 1,3-oxazinane synthesis [organic-chemistry.org]

"physicochemical properties of 1,3-Oxazinan-2-imine hydrochloride"

An In-Depth Technical Guide: Physicochemical Properties of 1,3-Oxazinan-2-imine Hydrochloride

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidate attrition can be traced back to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][2][3] A thorough understanding of these foundational characteristics is not merely a data-gathering exercise; it is a critical component of risk mitigation and strategic decision-making. This guide provides a comprehensive technical overview of this compound, structured from the perspective of a senior application scientist. We will move beyond simple data points to explore the causal relationships between a molecule's properties, the validated methods used to measure them, and their ultimate impact on its journey to becoming a viable therapeutic agent. The physicochemical properties of a drug are fundamental to its interaction with biological systems, influencing everything from bioavailability to receptor binding and potential side effects.[4][5][6]

Core Molecular Identity

A precise understanding of a compound's structure and fundamental identifiers is the bedrock of all subsequent analysis.

-

Chemical Name (IUPAC): 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[7]

-

CAS Number: 173556-96-2[8]

-

Molecular Formula: C₄H₉ClN₂O[7]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This equilibrium-based method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

System Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess of this compound to each buffer solution in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. [9]4. Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Filter the sample immediately using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Validation: Ensure the presence of undissolved solid at the end of the experiment to confirm saturation.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Titration: Since the compound is a hydrochloride salt of a base, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Validation: Calibrate the pH meter with at least three standard buffers before the experiment. Perform a blank titration on the solvent to account for any background effects.

Caption: Workflow for Potentiometric pKa Determination.

Integrated Perspective: The ADME/Tox Profile

The individual physicochemical properties do not exist in a vacuum. They are interconnected inputs that collectively shape the ADME/Tox profile of a drug candidate. [1][10]Early in vitro ADME profiling is essential to identify potential liabilities before committing to expensive and time-consuming in vivo studies. [3]

-

Absorption: Governed by a balance between solubility (for dissolution) and lipophilicity (for membrane permeation). The high polarity and charged state (predicted by pKa ) of this compound suggest that its absorption might be dissolution rate-limited or rely on active transport mechanisms.

-

Distribution: Low molecular weight favors wide distribution. However, high polarity can limit penetration across the blood-brain barrier. Plasma protein binding, another key distribution factor, is also influenced by these properties.

-

Metabolism: The chemical structure itself is the primary determinant, but properties like lipophilicity can influence the rate of metabolism by cytochrome P450 enzymes.

-

Excretion: Highly water-soluble and polar compounds are often readily eliminated by the kidneys.

Caption: Influence of Physicochemical Properties on ADME.

Conclusion

This compound is a small, polar molecule whose hydrochloride salt form is designed to confer favorable aqueous solubility. Its key structural feature, a cyclic guanidine moiety, renders it a strong base that will be predominantly ionized under physiological conditions. While its low molecular weight is advantageous, its high polarity may present challenges for passive membrane permeability. A comprehensive experimental characterization of its melting point, pH-solubility profile, and pKa, using the robust protocols outlined herein, is an indispensable next step. This empirical data will provide the critical foundation needed to build predictive models of its in vivo behavior and guide its future development as a potential therapeutic agent.

References

- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.

- Darvas, F., Dorman, G., & Urge, L. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Alexandros, A. V. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 6(1), 1-13.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Scifinder. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- BioSolveIT. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.

- ResolveMass Laboratories Inc. (n.d.).

- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from Creative Biostructure Drug Discovery website.

- CN Bio. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?

- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- ResearchGate. (n.d.). Calculated and Experimental pKa Values of Three Cyclic Guanidine Superbases.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. PubChem.

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12566-12576.

- Analytical Testing Labs. (n.d.).

- BLDpharm. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Leaptrot, J. A., et al. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 29(12), 2465-2474.

- ResearchGate. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing.

- Caine, B., Dardonville, C., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.

- Kumar, N., et al. (2018).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. PubChem.

- Guidechem. (n.d.). 3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride.

- CHM1020L Online Manual. (n.d.). Procedure.

- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Comprehensive Medicinal Chemistry III.

- ResearchGate. (n.d.).

- YouTube. (2017, May 9). Qual Lab Solubility Testing.

- The University of Manchester. (2018, April 30). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.

- Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(16), 8236-8245.

- ChemicalBook. (n.d.). This compound.

- Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110.

- Oxford Academic. (2025, November 22). EcoDrug PLUS: an advanced database for drug target conservation analysis and environmental risk assessment. Nucleic Acids Research.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- A2B Chem. (n.d.). 1,3-Oxazinan-2-one.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. PubChem.

- PubChemLite. (n.d.). 1,3-diazinan-2-imine hydrochloride (C4H9N3).

- A2B Chem. (n.d.). 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride.

- Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE.

- Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. 55(4).

- Journal of The Chemical Society of Pakistan. (2010).

- Sigma-Aldrich. (n.d.). 1,3-Oxazinan-2-one DiscoveryCPR 5259-97-2.

- ACS Figshare. (n.d.). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines.

Sources

- 1. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. This compound | C4H9ClN2O | CID 91623494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N/A|this compound|BLDPharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1,3-Oxazinan-2-imine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1,3-Oxazinan-2-imine hydrochloride is a heterocyclic compound featuring a six-membered ring containing both oxygen and nitrogen atoms, with an imine functional group at the 2-position. Its structure, particularly the cyclic amidine moiety, suggests a potential for diverse pharmacological activities. While direct research on the mechanism of action of this compound is not extensively documented in publicly available literature, its structural components, namely the cyclic imine and the guanidino-like group, provide a strong basis for postulating a plausible biological role. This guide will dissect the potential mechanistic pathways of this compound by drawing parallels with well-characterized molecules sharing similar functional groups. We will explore its potential as a modulator of key physiological targets and propose a comprehensive experimental framework to elucidate its precise mechanism of action.

Structural Features and Pharmacological Analogs

The key to understanding the potential mechanism of action of this compound lies in its constituent chemical motifs: the cyclic imine and the embedded guanidinium-like group.

The Cyclic Imine Moiety: A Gateway to Neuromodulation?

Cyclic imines are a class of compounds that have been identified as potent neurotoxins in marine biology, often targeting ion channels. Many of these natural products exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), acting as antagonists.[1][2][3] The imine group (C=N) within a cyclic structure is a common pharmacophore responsible for this activity.[1][2] This suggests that this compound could potentially interact with nAChRs, leading to modulation of cholinergic neurotransmission.

The Guanidino Group: A Versatile Pharmacophore

The 2-imino-oxazinane structure bears a strong resemblance to a cyclic guanidine derivative. The guanidinium group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions with biological targets. Guanidino-containing compounds exhibit an extensive range of pharmacological activities, including:

-

Cardiovascular Effects: Many guanidino compounds, such as guanethidine and clonidine, are known to modulate blood pressure.[4]

-

Antidiabetic Properties: The biguanide metformin, a cornerstone in diabetes treatment, contains a guanidine-related structure.[4]

-

Enzyme Inhibition: Guanidino groups can act as mimics of arginine, enabling them to interact with the active sites of enzymes such as nitric oxide synthase (NOS) and arginase.[5][6]

-

Ion Channel Modulation: Compounds like amiloride, which possess a guanidino moiety, are known to block sodium channels.[4]

Given this broad spectrum of activity, the guanidino-like feature of this compound suggests a wide array of potential molecular targets.

Hypothesized Mechanism of Action

Based on the structural analysis, we can propose a primary hypothesis for the mechanism of action of this compound:

Primary Hypothesis: this compound acts as a modulator of nicotinic acetylcholine receptors, potentially as an antagonist, leading to downstream effects on neuronal signaling. Concurrently, its guanidino-like moiety may enable it to interact with other targets, such as Na+/H+ exchangers or nitric oxide synthases, contributing to a complex pharmacological profile.

The following diagram illustrates this proposed dual-action hypothesis:

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanism of action, a multi-tiered experimental approach is recommended.

Tier 1: Target Binding and Functional Assays

Objective: To determine if this compound directly binds to and modulates the activity of hypothesized targets.

1. Radioligand Binding Assays for nAChR Subtypes:

-

Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

-

Methodology:

-

Prepare cell membrane homogenates expressing specific nAChR subtypes (e.g., α4β2, α7).

-

Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

-

Add increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of radioligand binding.

-

2. Functional Assays for nAChR Modulation (Electrophysiology):

-

Principle: This assay directly measures the effect of the compound on ion channel function.

-

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.

-

After 2-3 days of expression, voltage-clamp the oocyte at a holding potential of -70 mV.

-

Apply acetylcholine (ACh) to elicit an inward current.

-

Co-apply ACh with varying concentrations of this compound to determine its effect on the ACh-induced current (potentiation or inhibition).

-

3. Enzyme Inhibition Assays for NOS and Arginase:

-

Principle: These assays measure the enzymatic activity in the presence and absence of the test compound.

-

Methodology (Nitric Oxide Synthase Assay):

-

Use a commercially available NOS assay kit that measures the conversion of L-arginine to L-citrulline and nitric oxide.

-

Incubate recombinant NOS (nNOS, eNOS, or iNOS) with its necessary cofactors and substrate (L-arginine).

-

Add increasing concentrations of this compound.

-

Measure the production of nitric oxide using a fluorescent probe.

-

Determine the IC₅₀ value.

-

4. Na+/H+ Exchanger (NHE) Activity Assay:

-

Principle: This assay measures the activity of NHE by monitoring intracellular pH changes.

-

Methodology:

-

Load cells expressing the NHE1 isoform with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Induce intracellular acidification using a prepulse of ammonium chloride.

-

Monitor the recovery of intracellular pH, which is mediated by NHE1 activity.

-

Perform the assay in the presence of varying concentrations of this compound to assess its inhibitory effect.

-

The following diagram outlines the experimental workflow for Tier 1:

Caption: Experimental workflow for Tier 1 target validation.

Tier 2: Cellular and In Vivo Studies

Objective: To investigate the effects of this compound in a more complex biological context.

1. Neuronal Cell Culture Models:

-

Principle: To assess the compound's effect on neuronal viability, neurotransmitter release, and calcium signaling.

-

Methodology:

-

Use primary neuronal cultures or differentiated neuroblastoma cell lines (e.g., SH-SY5Y).

-

Treat cells with varying concentrations of this compound.

-

Assess cell viability using an MTT or LDH assay.

-

Measure neurotransmitter release (e.g., dopamine, acetylcholine) using ELISA or HPLC.

-

Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM).

-

2. In Vivo Behavioral Models (Rodent):

-

Principle: To evaluate the compound's effects on behavior, which can be indicative of its central nervous system activity.

-

Methodology:

-

Administer this compound to rodents via an appropriate route (e.g., intraperitoneal, oral).

-

Conduct a battery of behavioral tests, such as:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Hot Plate Test: To evaluate analgesic properties.

-

Forced Swim Test: To screen for antidepressant-like effects.

-

-

Data Presentation

| Parameter | Experimental Assay | Expected Outcome |

| Binding Affinity (Ki) | Radioligand Binding Assay | Quantitative measure of binding affinity to nAChR subtypes. |

| Functional Potency (IC₅₀/EC₅₀) | Electrophysiology, Enzyme Assays, NHE Assay | Concentration at which the compound produces 50% of its maximal effect. |

| Cellular Toxicity (CC₅₀) | MTT/LDH Assay | Concentration that causes 50% cell death. |

| Behavioral Effects | In Vivo Behavioral Models | Qualitative and quantitative changes in rodent behavior. |

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong rationale for investigating its role as a modulator of nicotinic acetylcholine receptors and other targets associated with the guanidino functional group. The proposed experimental framework offers a systematic approach to unraveling its pharmacological profile. A thorough understanding of its mechanism of action will be crucial for any future drug development efforts involving this compound or its analogs. The convergence of data from binding, functional, cellular, and in vivo studies will ultimately paint a comprehensive picture of the therapeutic potential of this compound.

References

-

Sączewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

-

Joshi, S., & Rawat, M. S. M. (2013). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 5(12), 1030-1035. [Link]

-

Molgó, J., Aráoz, R., & Tandeau de Marsac, N. (2014). Cyclic Imine Toxins: Chemistry, Origin, Metabolism, Pharmacology, Toxicology, and Detection. In Seafood and Freshwater Toxins (pp. 539-578). CRC Press. [Link]

-

Ekelund, S., & Ståhle, L. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical Pharmacology, 61(10), 1157-1165. [Link]

-

ResearchGate. (n.d.). Selected examples of guanidine-based drugs.[Link]

-

Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Reviews, 110(8), 4488-4503. [Link]

-

Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate. [Link]

-

Pater, A., et al. (2018). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6743-6754. [Link]

-

Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Reviews, 110(8), 4488-4503. [Link]

-

Turner, A. D., & Goya, A. (2015). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. Toxins, 7(8), 3056-3085. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. [Link]

-

Lee, K., & Kim, K. (2001). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron Letters, 42(40), 7083-7085. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. [Link]

-

Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[5][7]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 106-111. [Link]

-

PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

Technical Guide: 1,3-Oxazinan-2-imine hydrochloride (CAS 173556-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Oxazinan-2-imine hydrochloride, identified by CAS number 173556-96-2, is a heterocyclic compound belonging to the oxazine family.[1] This class of compounds is noted for its diverse biological activities and potential applications in the field of medicinal chemistry.[1] This guide provides a consolidated overview of the known properties and structure of this compound, drawing from available chemical databases and supplier information.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are crucial for its application in research and synthesis.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 173556-96-2 | [2] |

| IUPAC Name | 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | [2] |

| Molecular Formula | C4H9ClN2O | [2] |

| Molecular Weight | 136.58 g/mol | [2] |

| Synonyms | This compound, 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride, MFCD28165869 | [2] |

| Parent Compound | 5,6-dihydro-4H-1,3-oxazin-2-amine | [2] |

| Component Compounds | 5,6-dihydro-4H-1,3-oxazin-2-amine, Hydrochloric Acid | [2] |

Chemical Structure:

The structure of this compound is characterized by a six-membered 1,3-oxazinane ring with an imine group at the second position, present as a hydrochloride salt.[2]

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature. The table below summarizes the computed data available.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| InChI | InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | [2] |

| InChIKey | VAJRHCFTDYXLOG-UHFFFAOYSA-N | [2] |

| SMILES | C1CN=C(OC1)N.Cl | [2] |

Applications and Research Context

Publicly accessible research explicitly detailing the applications of this compound is limited. Its availability from various chemical suppliers suggests its use as a building block or intermediate in organic synthesis.[3][4] The oxazine scaffold is a known pharmacophore, and it is plausible that this compound is utilized in the synthesis of more complex molecules for drug discovery and development.[1]

Synthesis and Handling

Synthesis:

Specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain. However, general synthetic routes to similar cyclic imines often involve the cyclization of appropriate amino alcohols with cyanogen bromide or related reagents.

General Synthetic Workflow (Hypothetical):

Caption: A generalized workflow for the synthesis of cyclic imines.

Handling and Storage:

As with any chemical reagent, proper handling and storage are essential. While a specific safety data sheet (SDS) is not widely available, general precautions for handling hydrochloride salts of organic compounds should be followed.[5]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 173556-96-2) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While comprehensive public data on its biological activity and specific applications are scarce, its structural features suggest it is a valuable building block for the synthesis of novel compounds. Further research is required to fully elucidate its properties and potential uses.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,5,5-trimethyl (CAS 53263-56-2). Retrieved from [Link]

Sources

- 1. Buy 5,6-Dihydro-4h-1,3-oxazin-2-amine (EVT-3384353) | 1848-68-6 [evitachem.com]

- 2. This compound | C4H9ClN2O | CID 91623494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Esters and Derivatives | CymitQuimica [cymitquimica.com]

- 4. CAS 173556-96-2 | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Oxazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Oxazine Scaffold - A Privileged Structure in Medicinal Chemistry

Oxazine derivatives, a versatile class of six-membered heterocyclic compounds containing oxygen and nitrogen atoms, have consistently captured the attention of medicinal chemists.[1][2][3] Their structural diversity, arising from the varied positions of the heteroatoms (1,2-, 1,3-, and 1,4-oxazines), provides a rich canvas for synthetic modification.[1][2] This inherent adaptability is a key reason for their broad pharmacological profile, which includes promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others.[2][3][4][5] The oxazine nucleus is not just a synthetic curiosity; it is a "privileged structure" found in numerous bioactive natural products and serves as a foundational building block for potent therapeutic agents.[4]

This guide moves beyond a simple inventory of reported activities. As a senior application scientist, my objective is to provide a logical framework and field-proven methodologies for unlocking the therapeutic potential of novel oxazine libraries. We will explore the causality behind experimental choices, detail robust screening protocols, and establish a self-validating system for hit identification and preliminary validation.

Chapter 1: Strategic Framework for a Screening Campaign

Before a single pipette touches a plate, a well-defined strategy is paramount. The initial screening approach for a novel compound library is a critical decision point that dictates the subsequent workflow. The two dominant paradigms are phenotypic screening and target-based screening.

-

Phenotypic Screening: This "black-box" approach assesses the effect of a compound on a whole system (e.g., a cell or an organism) without a preconceived mechanistic hypothesis. It asks the question: "Does this compound have a desired biological effect?" This is particularly powerful for novel scaffolds like oxazines, where the mechanism of action may be unknown.

-

Target-Based Screening: This approach presupposes a known molecular target (e.g., a specific enzyme or receptor) and assays the ability of a compound to modulate its activity. It is highly efficient for lead optimization once a target has been validated.

For a library of novel oxazine derivatives, a tiered, funnel-like approach starting with broad phenotypic screening is often the most productive strategy. This maximizes the chances of discovering unexpected activities.

The following diagram illustrates a generalized screening cascade, a logical workflow designed to efficiently identify and validate promising compounds from a large library.

Caption: A generalized screening cascade for novel compounds.

Chapter 2: Anticancer Activity Screening

The potential of oxazine derivatives as anticancer agents is a major area of investigation.[1][6] A primary screen in this context is typically a cytotoxicity assay, which provides a broad measure of a compound's ability to kill cancer cells or inhibit their proliferation.[7][8]

Core Principle: Assessing Cell Viability

The most common and robust primary assays do not count dead cells directly but measure metabolic activity, which is proportional to the number of viable cells in a culture.[7][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[7][10] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[9][11]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom plates

-

Novel oxazine derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in sterile PBS), filtered and protected from light[11][12]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[9]

-

Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (evaporation moat).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the oxazine derivatives in complete medium from your DMSO stocks. A typical starting range is 0.1 to 100 µM.

-

Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

-

Carefully aspirate the old medium from the cells.

-

Add 100 µL of the prepared compound dilutions (and vehicle control) to the appropriate wells in triplicate.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[11]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]

-

Data Analysis: The primary output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.[13]

-

Calculate Percent Viability:

-

% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

-

-

Plot a dose-response curve with % Viability on the Y-axis versus the log of the compound concentration on the X-axis.

-

Use non-linear regression analysis (e.g., log[inhibitor] vs. response) to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Novel Oxazines

Quantitative data should be summarized in a clear, tabular format for easy comparison of potency across different cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| OXA-001 | MCF-7 | Breast Adenocarcinoma | 12.5 |

| OXA-001 | HT-29 | Colorectal Adenocarcinoma | 25.1 |

| OXA-002 | MCF-7 | Breast Adenocarcinoma | > 100 |

| OXA-002 | HT-29 | Colorectal Adenocarcinoma | 89.3 |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 |

(Table contains hypothetical data for illustrative purposes)

Chapter 3: Antimicrobial Activity Screening

Given the rise of multidrug-resistant pathogens, the search for new antimicrobial agents is a global priority. Oxazine derivatives have shown significant promise in this area.[14][15] The initial screening aims to identify compounds that can inhibit the growth of clinically relevant bacteria and fungi.

Core Principle: Inhibition of Microbial Growth

The foundational methods for antimicrobial screening rely on observing the inhibition of microbial growth in the presence of a test compound.[16] There are two key stages:

-

Primary Qualitative Screen: Assays like the agar well diffusion method provide a rapid, visual indication of antimicrobial activity (a "yes/no" answer).

-

Secondary Quantitative Screen: For active compounds, a broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[17][18][19]

The following workflow visualizes the process from primary screening to quantitative MIC determination.

Caption: Workflow for antimicrobial screening and MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This method provides the quantitative data needed to assess the potency of a hit from a primary screen.[18][20]

Materials:

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile 96-well round-bottom microtiter plates[21]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB)

-

Oxazine derivative stocks (in DMSO)

-

Positive control antibiotic (e.g., Gentamicin, Fluconazole)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Plate Preparation (Serial Dilution):

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[21]

-

Add 100 µL of your test compound (at 2x the highest desired concentration) to the first column of wells.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard 100 µL from column 10.[21]

-

This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).[21]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well is 200 µL, and the desired final inoculum is 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.[20]

-

-

Reading the MIC:

Data Presentation: Antimicrobial Activity of Novel Oxazines

| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) |

| OXA-003 | S. aureus | Positive | 16 |

| OXA-003 | E. coli | Negative | 128 |

| OXA-004 | S. aureus | Positive | 64 |

| OXA-004 | C. albicans | N/A (Fungus) | 32 |

| Gentamicin | S. aureus | Positive | 1 |

| Gentamicin | E. coli | Negative | 2 |

(Table contains hypothetical data for illustrative purposes)

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents crucial.[6] A common and effective in vitro model for primary screening involves using macrophages (like the human THP-1 monocytic cell line or murine RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[22]

Core Principle: Measuring Inflammatory Mediators

Upon stimulation with LPS, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[22][23] A primary screen can quantify the inhibition of these mediators. The Griess assay is a simple, rapid, and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant.[24][25]

The Griess reaction involves a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant purple azo compound, the intensity of which is proportional to the nitrite concentration.[25]

Detailed Protocol: Griess Assay for Nitric Oxide Production

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (phenol red-free for this assay)

-

LPS from E. coli

-

Sterile 24-well or 96-well plates

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

(Store separately in dark bottles at 4°C; mix 1:1 immediately before use).[24]

-

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve)

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells for 1-2 hours with various concentrations of your oxazine derivatives. Include a vehicle control (DMSO).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (cells only).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Griess Reaction:

-

After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.

-

Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., 100 µM down to 1.56 µM) in culture medium.

-

Add 100 µL of the freshly mixed Griess Reagent (Solutions A and B, 1:1) to each well containing supernatant or standard.[24]

-

Incubate for 10-15 minutes at room temperature, protected from light. A purple color will develop.

-

-

Measurement and Analysis:

Causality Check: It is critical to run a parallel MTT assay on the same cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply due to compound-induced cytotoxicity. A compound is only considered a valid anti-inflammatory "hit" if it significantly reduces NO production at non-toxic concentrations.

Conclusion and Forward Outlook

This guide has outlined a strategic and methodologically sound approach to the primary biological screening of novel oxazine derivatives. By starting with broad phenotypic screens for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising hit compounds. The detailed, self-validating protocols for the MTT, Broth Microdilution, and Griess assays provide the robust quantitative data (IC₅₀, MIC, and % inhibition) necessary for advancing these hits into the next stage of the drug discovery pipeline.

The journey from a novel molecule to a validated lead candidate is complex. The hits identified through these primary screens must undergo rigorous secondary and mechanistic studies. For anticancer agents, this involves assays for apoptosis induction or cell cycle arrest.[13] For antimicrobial hits, time-kill kinetics and resistance studies are necessary. For anti-inflammatory candidates, measuring effects on cytokine expression (e.g., TNF-α, IL-6) via ELISA would be a logical next step. The foundational screening work detailed here is the essential first step in unlocking the full therapeutic potential of the versatile oxazine scaffold.

References

-

Salehi B, Quispe C, Chamkhi I, El Omari N, Balahbib A, Sharifi-Rad J, et al. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Front Pharmacol. 2021 Jan 18; 11:592654. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Sindhu T J, Bhat A R, Krishnakumar K, Sonia D Arikkatt, Girly Vincent, Meena Chandran. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. 2013. [Link]

-

Asif M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020. [Link]

-

Fernando A, et al. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. 2013. [Link]

-

Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. 2013. [Link]

-

Devaraj S, Jialal I. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

-

OXAZINE AND ITS DERIVATIVES: POTENTIAL LEADS FOR DISCOVERY OF NEW AND POTENT ANTIMICROBIAL AND ANTITUBERCLOSIS DRUGS, A REVIEW. ResearchGate. 2021. [Link]

-

Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 2008. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Nitric Oxide Assay? ResearchGate. 2013. [Link]

-

Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. [Link]

-

Tsikas D. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021. [Link]

-

Balouiri M, Sadiki M, Ibnsouda SK. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. 2024. [Link]

-

In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021. [Link]

-

Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones compounds. Zanco Journal of Pure and Applied Sciences. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. 2025. [Link]

-

Synthesis and Biological Activities of[9][14]-Oxazine Derivatives. Der Pharma Chemica. [Link]

-

Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. 2025. [Link]

-

A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. IJPPR. 2016. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. 2022. [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link]

-

Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. 2022. [Link]

-

Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. oaji.net [oaji.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. ijcrt.org [ijcrt.org]

- 9. clyte.tech [clyte.tech]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijrpas.com [ijrpas.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

"in vitro evaluation of 1,3-Oxazinan-2-imine hydrochloride"

An In-Depth Technical Guide for the In Vitro Evaluation of 1,3-Oxazinan-2-imine Hydrochloride

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, a heterocyclic compound featuring a cyclic guanidine moiety. While specific biological data for this exact molecule is sparse, the known pharmacological activities of the 1,3-oxazine scaffold and related cyclic guanidines suggest significant potential for therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-modulating activities.[1][2][3][4][5] This document outlines a logical, multi-phased testing cascade designed for researchers and drug development professionals. It moves from foundational cytotoxicity profiling to specific target-based assays and preliminary ADME characterization, providing detailed protocols and the scientific rationale behind each experimental choice.

Introduction: The Scientific Rationale

The 1,3-Oxazinan-2-imine core structure is of significant interest in medicinal chemistry. It belongs to the broader class of 1,3-oxazine derivatives, which are recognized for a wide spectrum of biological activities, including antitumor, antimalarial, and antimicrobial effects.[4][5] Furthermore, the embedded 2-imine group forms a cyclic guanidine isostere. Guanidinium-containing molecules are known to engage in critical biological interactions, often mimicking the side chain of arginine to bind to enzyme active sites or receptor pockets. Indeed, related bis-cyclic guanidine libraries have yielded potent antiplasmodial and antimicrobial compounds, while other guanidino-purines have been developed as protein kinase inhibitors.[1][2][6]

Given this background, a systematic in vitro evaluation of this compound is warranted to elucidate its biological activity profile and therapeutic potential. This guide presents a strategic workflow designed to efficiently characterize the compound's cytotoxicity, identify potential molecular targets, and assess its basic drug-like properties.

Diagram: Proposed In Vitro Evaluation Cascade

This diagram outlines the logical flow from initial, broad-spectrum analysis to more specific, mechanistic studies.

Caption: A streamlined workflow for a spectrophotometric enzyme inhibition assay.

Data Presentation: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Compound IC50 (µM) | Positive Control IC50 (µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | 5.8 | Roscovitine: 0.2 |

| MurE Ligase (E. coli) | 12.3 | N/A |

| Trypsin | > 100 | Aprotinin: 0.006 |

Phase 3: ADME Profiling - Metabolic Stability

Expert Rationale: A compound's therapeutic potential is heavily influenced by its metabolic fate. Early in vitro assessment of metabolic stability using liver microsomes is a cost-effective, high-throughput method to predict in vivo hepatic clearance. [7][8]Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). [9][8]Measuring the rate at which the parent compound disappears over time provides a crucial parameter for predicting its pharmacokinetic profile.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining metabolic stability. [7][10] 1. Reagents and Materials:

- Pooled Human Liver Microsomes (HLM).

- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- 0.1 M Phosphate Buffer (pH 7.4).

- This compound (test compound).

- Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

- Acetonitrile with an internal standard (for protein precipitation and sample analysis).

- LC-MS/MS system for quantification.

2. Assay Procedure:

- Thaw the HLM on ice. Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in the phosphate buffer.

- Prepare two sets of reaction tubes on ice: one set with the NADPH regenerating system ("+NADPH") and one without ("-NADPH") to control for non-enzymatic degradation.

- Add the test compound to all tubes at a final concentration of 1 µM.

- Pre-warm the reaction mixtures for 5 minutes at 37°C.

- Initiate the reaction by adding the pre-warmed NADPH regenerating system to the "+NADPH" tubes.

- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and immediately quench it by adding it to a tube containing cold acetonitrile with the internal standard. This stops the reaction and precipitates the microsomal proteins.

- Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

- Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.

- Plot the natural log of the percentage of the parent compound remaining versus time.

- The slope of this line (k) represents the elimination rate constant.

- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Conclusion

This guide presents a robust and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to targeted enzyme assays and foundational ADME profiling, researchers can efficiently build a comprehensive biological activity profile for this promising compound. The data generated from this cascade will be critical for making informed decisions regarding further investigation, lead optimization, and the potential advancement of this scaffold into more complex preclinical models.

References

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

-

IAEA. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101131. [Link]

-

Sestelo, J. P., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1108. [Link]

-

Ostresh, J. M., et al. (2005). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Chemical Biology & Drug Design, 65(2), 111-118. [Link]

-

Gajula, S. N. R., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

Lensing, C. J., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4758. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Wikipedia. (n.d.). Ligand binding assay. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Tolleson, W. H., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8145. [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

-

Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of-[7][11]Oxazine Derivatives. Der Pharma Chemica, 9(12), 86-93. [Link]

-

Hubball, J. A., & Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7393. [Link]

-